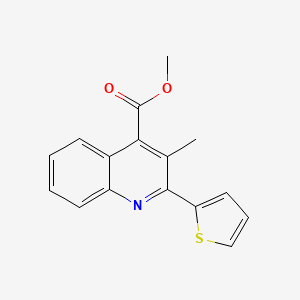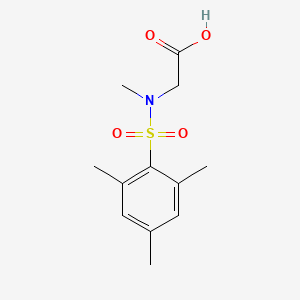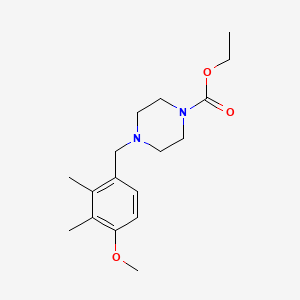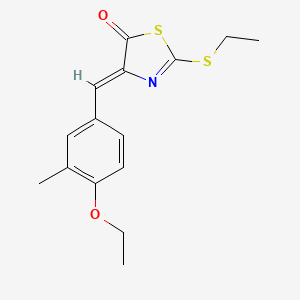
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide, also known as FSBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzothiadiazole derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. Additionally, N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been shown to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide can induce apoptosis and inhibit cell proliferation in various cancer cell lines. N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has also been shown to modulate the expression of various genes involved in inflammation and immune response. In vivo studies have shown that N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide can reduce tumor growth and metastasis in animal models of cancer. However, the toxicity and pharmacokinetics of N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide in vivo have not been fully evaluated.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has several advantages for lab experiments, including its high yield and purity, its fluorescent properties, and its diverse biological activities. N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide can be easily synthesized and purified using standard laboratory techniques, and its fluorescent properties make it a useful tool for imaging and sensing applications. However, N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide.
Orientations Futures
There are several future directions for the study of N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide, including the evaluation of its potential as a therapeutic agent for cancer and other diseases, the development of novel fluorescent materials and sensors based on N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide, and the elucidation of its mechanism of action at the molecular level. Additionally, the toxicity and pharmacokinetics of N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide in vivo should be further evaluated to determine its potential as a drug candidate. Overall, N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide represents a promising chemical compound for scientific research, and its potential applications in various fields make it a subject of ongoing investigation.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide involves the reaction of 4-fluoroaniline with 2,1,3-benzothiadiazole-5-sulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide in high yield and purity. This synthesis method has been optimized and validated through various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been evaluated as a potential anticancer agent, as it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In materials science, N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been used as a building block for the synthesis of fluorescent polymers and nanoparticles, which have potential applications in imaging and sensing. In biochemistry, N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been studied as a fluorescent probe for the detection of metal ions and biomolecules, such as DNA and proteins.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2S2/c13-8-1-3-9(4-2-8)16-20(17,18)10-5-6-11-12(7-10)15-19-14-11/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVPTMBMKUMNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=NSN=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)
![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)



![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)

